molecular formula C6H9ClN6 B3007352 5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine;hydrochloride CAS No. 2241138-83-8

5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine;hydrochloride

Cat. No.: B3007352
CAS No.: 2241138-83-8
M. Wt: 200.63
InChI Key: BLDFMIMZHGLGPJ-UHFFFAOYSA-N
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Description

5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine;hydrochloride is a heterocyclic compound that features both pyrazole and triazole rings These structures are known for their versatility and presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine typically involves the reaction of 2-methylpyrazole with appropriate triazole precursors under controlled conditions. One common method includes the use of hydrazine derivatives and acetylenic ketones, which undergo cyclization to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The use of green chemistry principles, such as solvent-free reactions and environmentally friendly catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or triazole rings .

Scientific Research Applications

5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine is unique due to its combination of pyrazole and triazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(2-methylpyrazol-3-yl)-2H-triazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6.ClH/c1-12-4(2-3-8-12)5-6(7)10-11-9-5;/h2-3H,1H3,(H3,7,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDFMIMZHGLGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NNN=C2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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